molecular formula C11H20ClNO3 B6233319 methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride CAS No. 2361730-65-4

methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride

Cat. No.: B6233319
CAS No.: 2361730-65-4
M. Wt: 249.73 g/mol
InChI Key: NUSLADBXVUYZTL-UHFFFAOYSA-N
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Description

Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of an oxaspirodecane ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride typically involves the formation of the spirocyclic ring system followed by esterification and hydrochloride salt formation. One common synthetic route starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then cyclized to produce the oxaspirodecane ring . The resulting compound is then esterified with methyl chloroacetate under basic conditions to yield the desired ester. Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring system or reduce ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This gives it distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

2361730-65-4

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H

InChI Key

NUSLADBXVUYZTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(CCOCC2)NC1.Cl

Purity

95

Origin of Product

United States

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